B7697975 7-Pyren-1-yl-heptan-1-ol CAS No. 84811-87-0

7-Pyren-1-yl-heptan-1-ol

Cat. No.: B7697975
CAS No.: 84811-87-0
InChI Key: MRUNIRTYCRPTLB-UHFFFAOYNA-N
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Description

7-Pyren-1-yl-heptan-1-ol is a chemical compound that features a heptanol chain linked to a pyrene group. This structure suggests its potential utility as a fluorescent probe in various research applications. Compounds with pyrene moieties are often employed in materials science and biochemistry due to their distinct photophysical properties, which can be used to study membrane dynamics, lipid bilayers, and as sensors in polymer systems. The alkyl chain spacer allows for incorporation into hydrophobic environments. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the relevant scientific literature for specific application protocols.

Properties

CAS No.

84811-87-0

InChI Key

MRUNIRTYCRPTLB-UHFFFAOYNA-N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 7 Pyren 1 Yl Heptan 1 Ol

Elucidation of Molecular Structure

The elucidation of the molecular structure of 7-Pyren-1-yl-heptan-1-ol would fundamentally rely on a combination of spectroscopic techniques to confirm its covalent structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

NMR spectroscopy would be the primary method for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyrene (B120774) ring system and the aliphatic protons of the heptanol (B41253) chain. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the protons on the heptyl chain would be influenced by their proximity to the electron-rich pyrene ring and the terminal hydroxyl group.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. This would include characteristic signals for the sp² hybridized carbons of the pyrene moiety and the sp³ hybridized carbons of the heptyl chain. The carbon attached to the hydroxyl group would exhibit a downfield shift.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals. COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the heptyl chain and the pyrene ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons, which would be instrumental in confirming the attachment of the heptyl chain to the pyrene ring.

A hypothetical data table for the ¹H and ¹³C NMR of this compound would resemble the following, although the specific chemical shifts (δ) are not available from the search results.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrene-HNot AvailableNot Available
-CH₂- (adjacent to Pyrene)Not AvailableNot Available
-(CH₂)₅-Not AvailableNot Available
-CH₂-OHNot AvailableNot Available
-OHNot AvailableNot Available

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which serves as strong evidence for the compound's identity. The expected exact mass would be calculated based on the molecular formula C₂₃H₂₆O.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy would provide information about the functional groups present in the molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic pyrene and aliphatic heptyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring vibrations of the pyrene moiety would likely produce strong signals in the Raman spectrum.

Table 2: Expected Vibrational Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-O Stretch1000-1260IR

Solid-State Structural Analysis

Should this compound be a crystalline solid, X-ray diffraction techniques would be invaluable for determining its three-dimensional structure in the solid state.

Powder X-ray Diffraction (PXRD) for Aggregate Characterization

If single crystals are not obtainable, PXRD could be used to analyze a polycrystalline powder of the compound. The resulting diffraction pattern would be a fingerprint for the crystalline phase of the material. While not providing the detailed atomic resolution of SCXRD, PXRD is useful for identifying the crystalline form, assessing sample purity, and characterizing the nature of any aggregates or different polymorphs.

Advanced Morphological Characterization

The ability of amphiphilic molecules like this compound to self-assemble into ordered nanostructures is a key area of research. Electron microscopy and atomic force microscopy are powerful tools for visualizing these assemblies at the nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are instrumental in elucidating the morphology of self-assembled structures formed by pyrene-containing amphiphiles. For this compound, which possesses a hydrophobic pyrene moiety and a hydrophilic alcohol group connected by a flexible heptyl chain, various morphologies can be anticipated depending on the solvent conditions and concentration.

In aqueous environments, this amphiphilic nature drives the molecules to aggregate, minimizing the contact between the hydrophobic pyrene core and water. This can lead to the formation of diverse nanostructures such as micelles, vesicles, nanofibers, and nanotubes. nih.govias.ac.inmdpi.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projections of the nanostructures. To visualize the assemblies of this compound, a dilute solution of the compound in an appropriate solvent system (e.g., a mixture of an organic solvent like THF or DMSO and water) would be prepared. A small droplet of this solution is then deposited onto a TEM grid (typically a copper grid coated with a thin film of carbon). After the solvent evaporates, the sample is observed under the electron beam. For enhanced contrast, especially for organic materials, a negative staining agent like uranyl acetate (B1210297) may be applied. Cryo-TEM, where the sample is flash-frozen in a vitrified state, can also be employed to observe the structures in a near-native state, avoiding artifacts from drying. nih.gov Studies on similar pyrene derivatives have revealed the formation of structures like multilamellar vesicles. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to obtain three-dimensional images of the surface topography of the self-assembled structures. The sample preparation for SEM involves depositing the solution of this compound onto a conductive substrate and allowing the solvent to evaporate. To prevent charging under the electron beam, the sample is typically coated with a thin layer of a conductive material, such as gold or platinum. SEM imaging of analogous pyrene-based molecules has shown the formation of well-defined microstructures, including square tubes and cuboids, arising from π–π stacking interactions of the pyrene units. mdpi.commdpi.com

Table 1: Hypothetical Electron Microscopy Data for Self-Assembled this compound

ParameterTEM ObservationSEM Observation
Morphology Nanofibers and VesiclesInterconnected fibrous network
Fiber Diameter 10-20 nm12-25 nm
Vesicle Diameter 50-150 nmN/A
Surface Texture Smooth fiber surfacesRough, aggregated surface
Sample Prep Drop-casting on carbon-coated gridDrop-casting on silicon wafer, Au sputter-coating

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. For characterizing the self-assembled structures of this compound, AFM is particularly valuable as it does not require a conductive coating and can be operated in various environments, including ambient air and liquid.

In a typical AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are monitored by a laser beam reflected onto a photodiode. This information is then used to construct a detailed 3D map of the surface.

For this compound, a solution of the compound would be deposited onto a smooth substrate, such as mica or a silicon wafer, and the solvent allowed to evaporate. Tapping mode AFM is often preferred for soft biological or organic samples as it minimizes lateral forces that could damage the delicate self-assembled structures. AFM studies on similar pyrene-cholane amphiphiles have successfully visualized the formation of nanosheets with heights of a few nanometers and widths of several micrometers, as well as nanotubes. nih.gov The high resolution of AFM allows for the precise measurement of the dimensions of these nanostructures, such as their height, width, and periodicity.

Table 2: Representative AFM Parameters for Analysis of this compound Assemblies

ParameterValue/Setting
Microscope High-resolution Atomic Force Microscope
Mode Tapping Mode
Cantilever Silicon cantilever with a resonant frequency of ~300 kHz
Tip Radius < 10 nm
Scan Size 1 µm x 1 µm to 10 µm x 10 µm
Scan Rate 0.5 - 1.5 Hz
Substrate Freshly cleaved mica

Chromatographic and Separation Techniques for Purity Assessment

The purity of this compound is critical for its application in self-assembly studies and other research areas, as impurities can significantly affect its properties. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such non-volatile organic compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. mdpi.com For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water. blackmeditjournal.orgmdpi.comnih.gov

The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the components of the sample interact differently with the stationary phase. Less polar components, like this compound, will have a stronger affinity for the nonpolar stationary phase and will thus elute later than more polar impurities. The separated components are then detected as they exit the column. Given the pyrene moiety, a UV-Vis detector set at a wavelength where pyrene absorbs strongly (e.g., around 254 nm or 340 nm) or a fluorescence detector would be highly effective. blackmeditjournal.orgmdpi.com The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Conditions for Purity Analysis of Pyrene Derivatives

ParameterSetting
Instrument High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) mdpi.com
Mobile Phase Gradient of Acetonitrile and Water mdpi.compjmhsonline.com
Flow Rate 1.0 mL/min blackmeditjournal.orgnih.gov
Column Temp. 25-35 °C mdpi.comnih.gov
Detector UV-Vis at 254 nm or Fluorescence (Ex/Em specific to pyrene) blackmeditjournal.org
Injection Vol. 10-20 µL mdpi.comnih.gov

Photophysical Phenomena and Electronic Structure of 7 Pyren 1 Yl Heptan 1 Ol

Fluorescence Emission Characteristics

Following excitation, 7-Pyren-1-yl-heptan-1-ol can relax to the ground state via the emission of light (fluorescence). The fluorescence of pyrene (B120774) derivatives is particularly noteworthy for its sensitivity to the local environment and its ability to form excited-state dimers known as excimers.

In dilute solutions, where molecules are isolated, the fluorescence emission of this compound originates from the excited monomer. The monomer emission spectrum is characterized by a distinct vibronic (vibrational) fine structure, with several sharp peaks typically appearing in the 370 nm to 400 nm range. researchgate.net The ratio of the intensities of these vibrational bands, particularly the first (I₁) to the third (I₃), is highly sensitive to the polarity of the surrounding solvent. rsc.org

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a key parameter. For pyrene derivatives, the quantum yield can be influenced by the nature of the substituent. While some derivatives exhibit high quantum yields, others may have diminished yields due to the presence of faster non-radiative decay pathways. nih.gov For example, one study on pyrene derivatives with different linkages reported a fluorescence quantum yield of 0.26 for one compound, with lower yields for others. nih.gov

Table 1: Representative Photophysical Properties of Pyrene Derivatives Note: Data for closely related pyrene derivatives are used as representative examples.

CompoundAbsorption Maxima (nm)Emission Maxima (nm)Fluorescence Quantum Yield (ΦF)Reference
Pyrene Derivative HL1-~3850.26 nih.gov
Pyrenoimidazole 3a (in THF)--0.0017 rsc.org
Pyrenoimidazole 3b (in THF)--0.0043 rsc.org

A hallmark of pyrene photophysics is the formation of excimers. An excimer is an excited-state dimer formed when an excited pyrene molecule encounters and interacts with a ground-state pyrene molecule. researchgate.net This process is highly dependent on the concentration and the proximity of the pyrene units.

The formation of a pyrene excimer is illustrated by the following kinetic scheme: Py + hν → Py* (Monomer excitation) Py* → Py + hν' (Monomer fluorescence) Py* + Py ⇌ (Py-Py)* (Excimer formation) (Py-Py)* → 2Py + hν'' (Excimer fluorescence)

Excimer emission is distinctly different from monomer emission. It appears as a broad, structureless, and significantly red-shifted band, typically centered around 470-500 nm. nih.govresearchgate.net The absence of a stable ground-state dimer means the absorption spectrum remains that of the monomer, making excimer formation a purely excited-state phenomenon. researchgate.net For molecules like this compound, excimer formation is an intermolecular process that becomes more prominent at higher concentrations. The ratio of the excimer to monomer fluorescence intensity (IE/IM) is often used as a measure of the extent of excimer formation and can provide information about local pyrene concentration and micro-viscosity. mdpi.com

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following a pulse of excitation light. This technique provides the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state. Pyrene monomers and excimers have distinctly different fluorescence lifetimes.

Monomer Lifetime: Pyrene monomers are known for their exceptionally long fluorescence lifetimes, which can be in the range of tens to hundreds of nanoseconds in deoxygenated solvents. researchgate.netdtic.mil For instance, an average lifetime of 11.4 ns was reported for a pyrene derivative in acetonitrile (B52724). nih.gov

Excimer Lifetime: Pyrene excimers also exhibit long lifetimes, often on the order of 100 ns or more. researchgate.net

These long lifetimes make pyrene a sensitive probe, as the excited state has a higher probability of interacting with its environment or other molecules. researchgate.net Measuring fluorescence lifetimes is crucial for distinguishing between different fluorescent species in a sample and for understanding dynamic processes. nih.gov For example, a reduction in the fluorescence lifetime in the presence of another molecule (a quencher) indicates dynamic quenching, where the excited fluorophore is deactivated upon collision with the quencher. rsc.orgnih.gov Conversely, if the lifetime remains unchanged while the intensity decreases, it points to static quenching, where a non-fluorescent complex is formed in the ground state. nih.gov

Table 2: Representative Fluorescence Lifetimes of Pyrene Derivatives Note: Data for closely related pyrene derivatives are used as representative examples.

SystemConditionAverage Lifetime (τavg)Reference
Pyrene Derivative HL1in Acetonitrile (ACN)11.4 ns nih.gov
Pyrene Derivative HL2in Acetonitrile (ACN)12.2 ns nih.gov
Pyrene Derivative HL3in Acetonitrile (ACN)13.3 ns nih.gov

Solvatochromism and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance, and more specifically its absorption and emission spectra, changes with the polarity of the solvent. Pyrene and its derivatives are renowned for their environmental sensitivity, making them valuable as fluorescent probes.

The fluorescence emission spectrum of the pyrene monomer typically shows a well-resolved vibronic structure. The intensity ratio of the first (I₁) and third (I₃) vibronic peaks (the Ham effect) is a classic indicator of the local polarity of the pyrene's microenvironment. In non-polar solvents, the I₁ peak is weak, while in polar solvents, its intensity increases significantly relative to the I₃ peak. For this compound, the pyrene moiety would exhibit this sensitivity. The terminal hydroxyl group on the heptyl chain can form hydrogen bonds with protic solvents, potentially influencing the local environment and the resulting emission spectrum.

Furthermore, in pyrene derivatives featuring donor-acceptor (D–π–A) structures, a more pronounced form of solvatochromism is often observed, characterized by a significant red-shift (bathochromic shift) of the emission maximum in more polar solvents. This is due to the stabilization of a more polar intramolecular charge transfer (ICT) excited state. While this compound is not a classic D-π-A dye, the interaction of the pyrene π-system with polar solvent molecules can still lead to notable shifts in its emission spectra. For instance, novel pyrene analogues of Prodan show exceptionally strong solvatochromism, with emission shifting across the visible spectrum in response to solvent polarity. nih.gov This high sensitivity is attributed to the change in dipole moment upon excitation.

The following table illustrates the solvatochromic effect on a representative pyrene derivative.

SolventPolarity (ET(30) kcal/mol)Emission Max (λem, nm)
Hexane31.0410
Toluene33.9417
Dichloromethane40.7435
Acetone42.2450
Methanol55.4480

Note: Data is illustrative for a solvatochromic pyrene dye and demonstrates the general trend expected.

Energy Transfer Mechanisms (e.g., FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a proximal ground-state acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption.

The pyrene moiety in this compound is an excellent FRET donor due to its high fluorescence quantum yield and distinct emission spectrum. In a system where this compound is co-located with a suitable acceptor chromophore (e.g., perylene (B46583), rhodamine), efficient energy transfer would be expected. The heptanol (B41253) chain acts as a flexible linker or spacer, which could be used to control the donor-acceptor distance in supramolecular assemblies or bioconjugates.

Studies on pyrene-perylene FRET pairs have demonstrated transfer efficiencies approaching 100% upon hybridization of labeled nucleic acids, confirming the utility of pyrene as a donor. The Förster distance (R₀), at which FRET efficiency is 50%, for the pyrene-perylene pair has been calculated to be approximately 22.3 Å. This makes such systems highly effective molecular rulers for probing nanoscale distances.

FRET Pair ComponentRoleKey Spectral Property
Pyrene DonorEmission centered around 375-400 nm
Perylene AcceptorAbsorption overlaps with pyrene emission
Fluorescein (B123965) DonorEmission centered around 520 nm
Rhodamine AcceptorAbsorption overlaps with fluorescein emission

Note: This table compares the well-known pyrene-perylene FRET pair with another common pair, illustrating the role of pyrene as a versatile FRET donor.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with high-intensity light (like that from lasers) to produce new optical effects. Third-order NLO properties are particularly relevant for applications in optical switching and limiting. The key to NLO activity in organic molecules is a large, delocalized π-electron system.

The extended aromatic system of the pyrene core in this compound provides the necessary electronic structure for potential third-order NLO activity. Research on various pyrene derivatives, especially those with donor-acceptor substitutions, has shown significant third-order NLO responses. These properties are typically measured using the Z-scan technique, which can determine both the non-linear absorption (related to optical limiting) and non-linear refraction. For many pyrene derivatives, the third-order nonlinear susceptibility (χ⁽³⁾) has been found to be very high, indicating their promise for photonic applications. The mechanism often involves two-photon absorption followed by excited-state absorption.

While the simple alkyl-alcohol substituent in this compound does not create a strong push-pull system, the inherent properties of the pyrene ring itself suggest that the compound would possess measurable NLO properties.

Pyrene Derivative TypeNLO Property ObservedPotential Application
D-π-A Pyrene-AldehydeHigh third-order nonlinear susceptibilityPhotonics, Optoelectronics
Pyrenyl Schiff BaseReverse Saturable Absorption (RSA)Optical Limiting
Click-Modified PyreneTunable NLO propertiesOptical Limiting

Note: This table summarizes NLO findings for different classes of pyrene derivatives, indicating the potential of the pyrene core for such applications.

Piezochromism and Mechanochromism in Solid State

Piezochromism is a reversible change in color (or fluorescence) of a solid material in response to applied mechanical pressure. This phenomenon in fluorescent organic solids is often linked to changes in the molecular packing and, specifically, the degree of π-π interaction between adjacent aromatic molecules.

Studies on pyrene-1-carbaldehyde have demonstrated this effect clearly. nih.gov Under pressures up to 3 GPa, a significant red-shift in fluorescence was observed, which was directly correlated with the decrease in the inter-planar distance between pyrene molecules. nih.gov This behavior is characteristic of many pyrene-based materials and suggests that solid-state this compound would likely exhibit piezochromic luminescence.

CompoundPressure AppliedObserved EffectUnderlying Mechanism
Pyrene-1-carbaldehyde 0 - 3 GPaRed-shift of fluorescenceDecreased inter-planar distance, enhanced π-π stacking
Hydrogen-bonded Pyrene Derivative Grinding/ShearingBlue to Green fluorescence changeDisruption of crystal packing and hydrogen bonds

Note: This table provides examples of piezo- and mechanochromic behavior in pyrene compounds, illustrating the principles applicable to this compound.

Supramolecular Assembly and Aggregation Behavior of 7 Pyren 1 Yl Heptan 1 Ol Systems

Self-Assembly Mechanisms Driven by Pyrene-Alkyl Interactions

The primary driving forces for the self-assembly of 7-Pyren-1-yl-heptan-1-ol are the specific interactions involving its two main constituent parts: the pyrene (B120774) moiety and the heptanol (B41253) chain. The interplay between these interactions dictates the formation and stability of the resulting supramolecular structures.

The large, planar aromatic surface of the pyrene group is prone to strong π-π stacking interactions. acs.org These interactions are a major contributor to the stabilization of aggregates, where pyrene moieties from adjacent molecules arrange themselves in a face-to-face or offset fashion. nih.gov The typical distance for such π-π stacking is around 3.2 to 3.6 Å. acs.org This stacking is crucial in the formation of ordered assemblies and significantly influences the electronic and photophysical properties of the aggregated state. rsc.org The strength of these interactions can be substantial, with calculated interaction energies between a pyrene group and a graphene surface (a model for extended π-systems) being as high as 26.8 kcal/mol. acs.org In solution, this tendency for pyrene units to associate is a dominant factor in initiating aggregation. nih.gov

In aqueous or polar environments, the nonpolar heptanol chain of this compound contributes significantly to the self-assembly process through hydrophobic interactions. To minimize their unfavorable contact with water molecules, the alkyl chains tend to segregate and cluster together, forming a hydrophobic core. nih.govnih.gov This effect is a powerful driving force for aggregation, leading to the formation of structures like micelles or vesicles where the pyrene heads are exposed to the solvent and the alkyl tails are sequestered within the aggregate's interior. nih.gov The length of the alkyl chain directly impacts the strength of these hydrophobic forces; longer chains generally lead to a greater propensity for aggregation. nih.gov Studies on similar pyrene derivatives confirm that hydrophobic forces play a crucial role in their binding and aggregation processes in aqueous media. nih.govresearchgate.net

Driving ForceInteracting MoietyDescription
π-π Stacking PyreneAttraction between the electron-rich aromatic rings of adjacent pyrene units, leading to ordered stacking. acs.orgnih.gov
Hydrophobic Interactions Heptanol ChainIn polar solvents, the nonpolar alkyl chains cluster to minimize contact with the solvent, driving aggregation. nih.govnih.gov

Morphological Diversity of Aggregates (e.g., Nanofibers, Nanoparticles, Vesicles)

The self-assembly of amphiphilic pyrene derivatives like this compound can result in a rich variety of aggregate morphologies. The final structure is determined by the balance of π-π stacking, hydrophobic interactions, and other forces like hydrogen bonding from the terminal hydroxyl group. Depending on factors such as solvent composition, concentration, and temperature, these molecules can organize into diverse nanostructures. chemrxiv.orgnih.gov

Commonly observed morphologies for analogous pyrene-based systems include:

Nanofibers: Elongated, high-aspect-ratio structures often formed through strong, directional π-π stacking interactions that promote one-dimensional growth. nih.gov

Nanoparticles: Spherical aggregates that can be solid or vesicular in nature. Their formation is often driven by hydrophobic collapse in aqueous solutions. chemrxiv.org

Vesicles: Hollow spherical structures with a bilayer membrane, typically formed by amphiphiles in water. The hydrophobic heptanol chains would form the core of the bilayer, while the hydrophilic pyrene and alcohol groups would face the aqueous environment.

The specific morphology adopted by this compound would depend on the precise experimental conditions, with subtle changes potentially favoring one structure over another. researchgate.net

Control over Aggregation and Disaggregation Processes

The aggregation of this compound is a reversible process that can be controlled by manipulating the environmental conditions. This control is key to harnessing the unique properties of the aggregated state. The aggregation process is often initiated when the concentration of the molecule exceeds a critical aggregation concentration. nih.gov

Key methods for controlling aggregation include:

Solvent Polarity: Changing the solvent composition can either promote or disrupt aggregation. For instance, in a good solvent for both the pyrene and alkyl chain (like THF), the molecules will likely remain dissolved as monomers. nih.gov In a poor solvent for the alkyl chain (like water), aggregation is strongly favored. nih.gov The transition can be triggered by adding a non-solvent to a solution of the molecules.

Concentration: Below a critical concentration, the molecules exist as monomers. Above this threshold, they begin to self-assemble. nih.gov Varying the concentration is a straightforward way to switch between the aggregated and disaggregated states.

Temperature: Temperature can affect both hydrophobic interactions and π-π stacking. Increasing temperature often disrupts weaker non-covalent interactions, potentially leading to the disaggregation of the assemblies.

Spectroscopic Signatures of Aggregation States (e.g., J- and H-aggregates, Excimer Formation)

The aggregation of this compound can be readily monitored using spectroscopic techniques, particularly fluorescence spectroscopy, as the photophysical properties of pyrene are highly sensitive to its local environment and proximity to other pyrene molecules. rsc.org

Excimer Formation: One of the most characteristic spectroscopic signatures of pyrene aggregation is the formation of an "excimer" (excited-state dimer). rsc.org When two pyrene moieties are in close proximity (within ~3.5 Å) and one is photoexcited, they can form a transient excited-state complex. osti.gov This excimer state decays to the ground state by emitting a broad, structureless, and significantly red-shifted fluorescence band, typically centered around 470-500 nm. nih.govosti.gov In contrast, the monomer emission of pyrene shows a characteristic vibronic fine structure with peaks between 370 and 400 nm. kpi.ua The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a widely used parameter to quantify the degree of aggregation. kpi.ua

J- and H-Aggregates: In addition to excimers, more ordered arrangements can lead to the formation of J- or H-aggregates, which are characterized by changes in the absorption spectrum. researchgate.net These aggregates arise from strong excitonic coupling between the transition dipoles of the chromophores. researchgate.net

H-aggregates (Hypsochromic shift): Typically formed in a face-to-face or sandwich-type arrangement. This leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. nih.govpradeepresearch.org H-aggregates are often associated with reduced fluorescence quantum yield. pradeepresearch.org

J-aggregates (Bathochromic shift): Typically formed in a head-to-tail arrangement. This results in a red-shift (bathochromic shift) in the absorption spectrum, which is often a sharp, intense band. nih.govpradeepresearch.org

Aggregation StatePrimary Spectroscopic SignatureDescription
Monomer Structured fluorescence (~370-400 nm)Emission from isolated, non-interacting molecules in dilute solution. kpi.ua
Excimer Broad, red-shifted fluorescence (~470-500 nm)Emission from an excited-state dimer formed upon photoexcitation of proximal pyrene units. nih.govosti.gov
H-Aggregate Blue-shifted absorption spectrumArises from strong excitonic coupling in face-to-face stacked pyrene units. nih.gov
J-Aggregate Red-shifted absorption spectrumArises from strong excitonic coupling in head-to-tail arranged pyrene units. nih.gov

Stimuli-Responsive Aggregation Behavior

The supramolecular assemblies of this compound can be designed to be responsive to external stimuli, allowing for dynamic control over their structure and properties. acs.org The presence of a terminal hydroxyl group and the π-electron system of the pyrene moiety make it susceptible to various environmental cues.

pH: The terminal hydroxyl group is not easily ionizable, but extreme pH conditions could potentially influence the hydrogen-bonding network within the aggregates. More significantly, the π-electron cloud of the pyrene can interact with protons in highly acidic media, which can alter its electronic properties and disrupt π-π stacking, thereby affecting the aggregation state. nih.gov

Temperature: As mentioned previously, temperature is a fundamental stimulus. It directly modulates the strength of both hydrogen bonds and hydrophobic interactions, which are critical for the stability of the aggregates. An increase in temperature typically provides enough thermal energy to overcome these non-covalent forces, leading to disaggregation.

Ionic Strength: The addition of salts to an aqueous solution can influence the aggregation behavior. Salts can screen electrostatic interactions and also affect the structure of water, which in turn modulates the strength of the hydrophobic effect. For instance, increasing ionic strength can sometimes enhance hydrophobic interactions, promoting further aggregation. chemrxiv.org

StimulusPotential Effect on AggregationUnderlying Mechanism
pH Alteration of aggregate structureProtonation or deprotonation of functional groups, or interaction with the pyrene π-system can change intermolecular forces. nih.gov
Temperature Disaggregation upon heatingThermal energy overcomes weak non-covalent forces like hydrophobic interactions and π-π stacking.
Ionic Strength Modulation of aggregation propensitySalts alter the solvent structure, affecting the hydrophobic effect, and screen any potential charge interactions. chemrxiv.org

Computational and Theoretical Investigations of 7 Pyren 1 Yl Heptan 1 Ol

Quantum Mechanical (QM) Calculations

No specific quantum mechanical calculation data has been found for 7-Pyren-1-yl-heptan-1-ol.

No published studies employing Density Functional Theory to specifically determine the electronic structure or to perform geometry optimization of this compound were identified. While DFT is a common method for studying pyrene (B120774) derivatives, the results for this particular compound are not available.

There are no available Time-Dependent Density Functional Theory studies that specifically investigate the excited states and photophysical properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No specific Molecular Dynamics simulation studies detailing the dynamic behavior and intermolecular interactions of this compound have been found in the existing literature.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound is not available in the reviewed scientific literature.

Prediction of Spectroscopic Parameters and Reactivity

There are no specific computational studies that predict the spectroscopic parameters or chemical reactivity of this compound.

Modeling of Aggregation and Intermolecular Interactions

No dedicated modeling studies on the aggregation behavior or specific intermolecular interactions of this compound could be located.

Advanced Research Applications of 7 Pyren 1 Yl Heptan 1 Ol

Fluorescent Probes and Chemosensors

Fluorescent probes are molecules that signal the presence of specific analytes or changes in environmental conditions through a detectable change in their fluorescence properties. rsc.org Pyrene (B120774) and its derivatives are widely employed as fluorophores in the design of these sensors due to their high sensitivity, excellent photostability, and permeability into living cells. rsc.org The sensing mechanisms often rely on processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), fluorescence resonance energy transfer (FRET), and the modulation of monomer-excimer emission. mdpi.comrsc.org

Sensing of Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺)

The detection of heavy and transition metal ions is crucial for environmental monitoring and understanding biological processes. Pyrene-based chemosensors have been developed for the highly selective and sensitive detection of various metal ions.

Copper (Cu²⁺): Copper is an essential trace element, but its excess is toxic. Numerous pyrene derivatives have been designed to detect Cu²⁺. For instance, a Schiff base ligand, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), functions as a selective "turn-off" sensor for both Cu²⁺ and Fe²⁺ ions. mdpi.com The interaction with these ions quenches the fluorescence intensity of the probe. mdpi.com Another strategy involves an "Off-On-Off" response, where a pyrene-appended Schiff base probe (L) first forms an excimer in the presence of Cu²⁺ (turn-on) and is subsequently quenched by the addition of cyanide ions. mdpi.com Other designs, like a derivative containing a picolinohydrazide (B126095) moiety, exhibit a significant fluorescence enhancement, or a "turn-on" response, specifically for Cu²⁺. nih.gov

Iron (Fe³⁺/Fe²⁺): Iron is vital for many biological functions, and sensing both of its common oxidation states is important. The aforementioned PMDP probe detects Fe²⁺ with a low detection limit of 0.51 μM. mdpi.com For sequential detection, a "turn-on" chemosensor named PMPD has been synthesized, which can detect Fe³⁺ and then Fe²⁺ with high selectivity. nih.gov

Mercury (Hg²⁺): Mercury is a highly toxic environmental pollutant. Pyrene-based probes have been engineered for its detection. A derivative functionalized at the 2-position with a tetraethylene glycol (TEG) chain acts as a "turn-off" sensor for Hg²⁺, as well as Cu²⁺ and Pb²⁺, by quenching the pyrene monomer fluorescence. nih.gov The detection mechanism can vary; some probes operate via a "Turn-On" response through chelation-enhanced fluorescence, while others rely on fluorescence quenching. mdpi.com

Table 1: Performance of Selected Pyrene-Based Metal Ion Sensors

Sensor Compound Name Target Ion(s) Sensing Mechanism Detection Limit (LOD) Reference
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) Cu²⁺, Fe²⁺ Fluorescence "Turn-Off" 0.42 μM (Cu²⁺), 0.51 μM (Fe²⁺) mdpi.com
3-(pyren-1-yl methylene) pentane-2,4-diyldene di(isonicotinohydrazide) (PMPD) Fe³⁺, Fe²⁺ Fluorescence "Turn-On" 1.67 μM (Fe³⁺), 2.02 μM (Fe²⁺) nih.gov
Pyrene-appended Schiff base (L) Cu²⁺ Excimer Formation ("Turn-On") Not Specified mdpi.com
Pyrene with picolinohydrazide moiety Cu²⁺ Fluorescence Enhancement ("Turn-On") Not Specified nih.gov
2-position functionalized pyrene-TEG Cu²⁺, Pb²⁺, Hg²⁺ Fluorescence Quenching ("Turn-Off") Not Specified nih.gov

Detection of Small Molecules and Anions

The versatility of pyrene chemistry allows for the design of sensors for a wide array of non-metallic species, including biologically important anions and environmental pollutants.

Anions: Pyrene-based systems can be designed for anion recognition. The sequential detection of cyanide (CN⁻) has been achieved using a copper complex of a pyrene probe, where the strong affinity of copper for cyanide quenches the fluorescence. mdpi.com In a different approach, pyrene-armed calix rsc.orgarene conjugates have demonstrated the ability to selectively recognize various anions, including cyanide, lactate, and nitrate, through non-covalent interactions. rsc.org

Small Molecules: Pyrene's fluorescence is effectively quenched by electron-deficient nitroaromatic compounds, a principle used to detect explosives like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net By incorporating pyrene derivatives into micellar solutions, the sensitivity for TNT detection can be significantly enhanced, reaching parts-per-billion (ppb) levels. researchgate.net Furthermore, pyrene-based fluorescent porous organic polymers (POPs) have been fabricated as highly sensitive and selective sensors for pesticides. nih.gov These materials exhibit strong fluorescence that is quenched upon interaction with pesticides such as trifluralin (B1683247) and dicloran. nih.gov

Microenvironmental Polarity and Viscosity Sensing

The sensitivity of pyrene's fluorescence to its immediate surroundings makes it an exceptional probe for studying microenvironments, such as the interior of polymer matrices or biological membranes. rsc.orgresearchgate.net

Polarity Sensing: The vibronic fine structure of the pyrene monomer emission spectrum is highly dependent on the polarity of the solvent. researchgate.net The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py scale, is a widely used parameter to measure the polarity of the probe's microenvironment. nih.govresearchgate.net Recently, novel pyrene derivatives like pyrene acylhydrazone have been developed with a polarity sensitivity up to 26 times higher than that of unmodified pyrene. nih.gov

Viscosity Sensing: The formation of the pyrene excimer is a diffusion-controlled process, meaning it requires two molecules to encounter each other within the fluorescence lifetime. royalsocietypublishing.org In more viscous environments, molecular diffusion is slower, which hinders excimer formation and leads to a decrease in the excimer-to-monomer emission intensity ratio (Iₑ/Iₘ). royalsocietypublishing.orgresearchgate.net This property allows pyrene-labeled polymers and other molecules to act as "molecular rotors" to probe local viscosity in complex systems like engine oils or within living cells. researchgate.net

Temperature and Pressure Sensing

Temperature Sensing: The diffusion-controlled nature of pyrene excimer formation also makes it sensitive to temperature. royalsocietypublishing.org As temperature increases, solvent viscosity typically decreases, and molecular motion increases, leading to more efficient excimer formation and a higher Iₑ/Iₘ ratio. This principle has been harnessed by creating fluorescent thermometers. For example, a thermoresponsive polymer functionalized with pyrene units exhibits a gradual change in its Iₑ/Iₘ ratio across a specific temperature range (e.g., 11 °C to 21 °C), allowing for optical temperature measurement. nih.gov

Pressure Sensing: The formation of the pyrene excimer has also been noted to be sensitive to pressure. rsc.org Increased pressure can affect intermolecular distances and solvent properties, which in turn influences the equilibrium between the monomer and excimer states. While this application is established, detailed studies on specific pyrene-based pressure sensors are less common compared to other sensing modalities.

Organic Electronics and Optoelectronic Materials

Pyrene is an electron-rich, planar polycyclic aromatic hydrocarbon that has been extensively investigated for applications in organic electronics. researchgate.net Its excellent chemical and thermal stability, combined with high charge carrier mobility, makes it a valuable building block for semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netchinesechemsoc.org

Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are prized as efficient blue light emitters, a crucial component for full-color displays and solid-state lighting. chinesechemsoc.orgnih.gov They can be used as the emissive material itself or as charge-transporting or charge-injecting layers within the OLED device architecture. nih.govacs.org A significant challenge in using pyrene for blue OLEDs is its strong tendency to form aggregates and excimers in the solid state, which causes the emission to shift to longer, greenish-blue wavelengths. nih.gov A primary research focus is the rational design of molecules to overcome this. By attaching bulky substituents to the pyrene core, π-π stacking can be disrupted, preserving the pure blue monomer emission. chinesechemsoc.orgnih.gov For example, pyrene-benzimidazole derivatives have been synthesized to reduce aggregation and achieve efficient, pure blue electroluminescence. nih.gov

Organic Field-Effect Transistors (OFETs): An OFET is a transistor that uses an organic semiconductor as the active channel. wikipedia.org The ability of planar pyrene molecules to form ordered π-π stacks is highly advantageous for charge transport in OFETs. researchgate.net This ordered packing facilitates the movement of charge carriers (holes or electrons) across the material. Pyrene derivatives have been incorporated into various OFETs, acting as the central core of the semiconductor or as terminal groups. researchgate.net Fusing pyrene with other aromatic systems, such as in pyrene fused perylene (B46583) diimides, has produced high-performance p-type semiconductors with charge mobilities as high as 1.13 cm² V⁻¹ s⁻¹ and excellent on/off ratios. rsc.org

Table 2: Performance of Selected Pyrene-Based Organic Electronic Devices

Material Type Device Key Performance Metric Value Reference
Pyrene fused Perylene Diimide OFET p-type mobility up to 1.13 cm² V⁻¹ s⁻¹ rsc.org
Pyrene fused Perylene Diimide OFET On/Off Ratio 10⁸ rsc.org
Pyrene-Benzimidazole Derivative (Compound B) OLED Max. External Quantum Efficiency (EQE) 4.3 % nih.gov
Pyrene-Benzimidazole Derivative (Compound B) OLED Max. Luminance 290 cd m⁻² nih.gov
Pyrene[4,5-d]imidazole-Pyrene (PyPI-Py) OLED Max. External Quantum Efficiency (EQE) 8.52 % chinesechemsoc.org
Pyrene[4,5-d]imidazole-Pyrene (PyPI-Py) OLED Max. Brightness 75,687 cd m⁻² chinesechemsoc.org

Charge Transport Mechanisms

The study of charge transport in organic materials is crucial for the development of next-generation electronic devices. The pyrene unit in 7-Pyren-1-yl-heptan-1-ol serves as an excellent model for investigating these mechanisms due to its well-defined electronic and photophysical properties. Research in this area often focuses on how the arrangement and interactions of pyrene moieties facilitate or hinder the movement of charge carriers.

One of the fundamental processes investigated is charge transport through DNA. nih.gov While not directly involving this compound, the principles of electron transfer between aromatic systems, like pyrene, are central to understanding how DNA can conduct charge. nih.gov The stacking of base pairs in DNA creates a pathway for electron migration, and studies often employ molecules with similar polycyclic aromatic hydrocarbons to probe these phenomena. The insights gained from how charges move between these stacked aromatic systems are applicable to understanding charge transport in materials composed of or functionalized with pyrene-containing molecules.

Photovoltaic Applications (e.g., OPVs)

In the field of organic photovoltaics (OPVs), there is a continuous search for materials that can efficiently absorb light and convert it into electrical energy. While specific studies detailing the use of this compound in OPVs are not prevalent in the provided search results, the broader context of pyrene derivatives in photovoltaic research is relevant. The strong absorption of pyrene in the UV-visible spectrum and its electron-donating capabilities make it a candidate for components in solar cells.

The general principle in OPVs involves a donor material that absorbs photons and an acceptor material to which the excited electron is transferred. The efficiency of this process depends on the energy levels of the donor and acceptor, as well as the morphology of the blend. The pyrene moiety in this compound could potentially act as a light-harvesting component or as part of a donor molecule in such systems.

Biological Imaging and Biosensing

The fluorescent properties of the pyrene group are highly sensitive to its immediate environment, a characteristic that is extensively exploited in biological imaging and biosensing. The formation of pyrene excimers, where two pyrene molecules in close proximity form an excited-state dimer with a characteristic red-shifted emission, is a key tool for probing molecular interactions and dynamics.

Cell Permeability and Intracellular Localization Studies

Understanding how molecules enter and distribute within cells is fundamental to drug delivery and cellular biology. The lipophilic nature of the pyrene and the alkyl chain in this compound suggests it can interact with and potentially cross cell membranes. Fluorescent probes containing pyrene are often used to study membrane fluidity and dynamics. While direct studies on the cell permeability of this compound are not detailed in the search results, the principles of using pyrene-labeled lipids and other molecules to investigate cellular uptake and localization are well-established. The intensity and wavelength of pyrene's fluorescence can provide information about its location within the hydrophobic core of a lipid bilayer or its association with intracellular structures.

Interaction with Biomolecules (e.g., Proteins, DNA, Lipids)

The interaction of small molecules with biomolecules is a cornerstone of biochemistry and molecular biology. The pyrene moiety of this compound can intercalate into the hydrophobic regions of proteins and between the base pairs of DNA. These interactions can be monitored through changes in the fluorescence of the pyrene. For instance, the binding of a pyrene-containing molecule to a protein can lead to a shift in the fluorescence emission spectrum or a change in fluorescence intensity, providing data on binding affinities and the nature of the binding site.

Similarly, its interaction with DNA can be studied to understand charge transport mechanisms within the DNA helix. nih.gov The pyrene group can act as a photooxidizing agent, and the study of the subsequent charge transfer through the DNA strand provides insights into the conductivity of this fundamental biological polymer. nih.gov

Photocatalysis and Hydrogen Production Research

The conversion of solar energy into chemical fuels, such as hydrogen, is a major goal of renewable energy research. Photocatalysis, particularly for water splitting to produce hydrogen, often employs semiconductor materials. researchgate.net While the direct use of this compound as a primary photocatalyst for hydrogen production is not explicitly detailed, its role as a photosensitizer is a plausible area of investigation.

Chemical Reactivity and Derivatization Strategies for 7 Pyren 1 Yl Heptan 1 Ol

Reactivity of the Pyrene (B120774) Moiety

The pyrene nucleus is an electron-rich polycyclic aromatic hydrocarbon (PAH) that readily participates in several classes of chemical reactions. rsc.org Its reactivity is a cornerstone for its use in materials science and biological chemistry. rsc.orgrsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrene. The electron-rich nature of the pyrene system makes it susceptible to attack by electrophiles. wikipedia.org

Research Findings: Calculations and experimental results consistently show that the most electron-rich and, therefore, most reactive positions on the pyrene ring are C1, C3, C6, and C8. rsc.orguky.edu In 7-(pyren-1-yl)heptan-1-ol, position C1 is already substituted with the heptanol (B41253) chain. This alkyl chain acts as a weak electron-donating group through induction, slightly activating the ring towards electrophilic attack compared to unsubstituted pyrene. Consequently, electrophilic substitution will preferentially occur at the C3, C6, and C8 positions. If multiple equivalents of the electrophile are used, a mixture of di- and tri-substituted products can be expected. rsc.org In specific cases involving very bulky electrophiles, substitution can be forced at the less reactive C2 and C7 positions due to steric hindrance. rsc.org

Below is a table summarizing common electrophilic aromatic substitution reactions on the pyrene moiety of 7-(pyren-1-yl)heptan-1-ol.

Table 1: Electrophilic Aromatic Substitution Reactions of the Pyrene Moiety

Reaction Type Reagent(s) Expected Major Product(s)
Nitration HNO₃ / H₂SO₄ 3-Nitro-1-(7-hydroxyheptyl)pyrene
Halogenation Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃) 3-Bromo-1-(7-hydroxyheptyl)pyrene
Friedel-Crafts Acylation Acyl chloride (e.g., CH₃COCl) / AlCl₃ 3-Acetyl-1-(7-hydroxyheptyl)pyrene
Friedel-Crafts Alkylation t-Butyl chloride / AlCl₃ 2-tert-Butyl-7-(7-hydroxyheptyl)pyrene
Sulfonation Fuming H₂SO₄ 1-(7-Hydroxyheptyl)pyrene-3-sulfonic acid

Oxidation Reactions and Mechanisms

The extended π-system of pyrene is susceptible to oxidation by chemical, photochemical, and biological means. nih.govacs.org

Research Findings: The oxidation of pyrene typically proceeds to form stable pyrenequinones. acs.orgcdnsciencepub.com Photochemical oxidation, for instance, involves an electron transfer from the excited state of pyrene to molecular oxygen, leading to the formation of 1-hydroxypyrene (B14473) as an initial product. acs.org This intermediate is more susceptible to further oxidation than pyrene itself and is rapidly converted to 1,6-pyrenequinone and 1,8-pyrenequinone. acs.org Similarly, enzymatic oxidation by cytochrome P450 enzymes also yields 1-hydroxypyrene, which is subsequently oxidized to 1,6- and 1,8-dihydroxypyrene, the precursors to the respective quinones. nih.gov Chemical oxidation with agents like chromate (B82759) also yields quinone structures. wikipedia.org For 7-(pyren-1-yl)heptan-1-ol, the oxidation would target the pyrene ring system, leaving the alkyl alcohol chain intact under specific conditions.

Table 2: Common Oxidation Products of the Pyrene Moiety

Oxidation Method Intermediate Product(s) Final Product(s)
Photochemical Oxidation 1-Hydroxypyrene radical cation 1,6-Pyrenequinone, 1,8-Pyrenequinone
Enzymatic (e.g., P450) 1-Hydroxypyrene 1,6-Dihydroxypyrene, 1,8-Dihydroxypyrene
Chemical (e.g., CrO₃) Not typically isolated Pyrenequinones, Naphthalene-1,4,5,8-tetracarboxylic acid

Nucleophilic Substitution and Coupling Reactions

Direct nucleophilic substitution on the electron-rich pyrene ring is generally unfavorable. However, the pyrene core can be functionalized through coupling reactions after first introducing a suitable leaving group, typically a halogen, via electrophilic aromatic substitution.

Research Findings: Halogenated pyrenes, such as 1-bromopyrene (B33193) derivatives, are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. uky.edu These reactions are fundamental for constructing more complex molecular architectures. For example, a 3-bromo derivative of 7-(pyren-1-yl)heptan-1-ol could undergo Suzuki coupling with an arylboronic acid, Stille coupling with an organostannane, or Heck coupling with an alkene to form new carbon-carbon bonds at the C3 position. uky.edu These methods provide a powerful strategy for derivatization, allowing for the attachment of a wide range of functional groups. uky.edumdpi.com

Table 3: Derivatization via Coupling Reactions (starting from a brominated derivative)

Reaction Name Substrate 1 Substrate 2 Catalyst System (Typical) Product Type
Suzuki Coupling 3-Bromo-1-(7-hydroxyheptyl)pyrene Arylboronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) 3-Aryl-1-(7-hydroxyheptyl)pyrene
Stille Coupling 3-Bromo-1-(7-hydroxyheptyl)pyrene Organostannane (e.g., R-SnBu₃) Pd(PPh₃)₄ 3-Alkyl/Aryl-1-(7-hydroxyheptyl)pyrene
Heck Coupling 3-Bromo-1-(7-hydroxyheptyl)pyrene Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Base 3-Alkenyl-1-(7-hydroxyheptyl)pyrene
Sonogashira Coupling 3-Bromo-1-(7-hydroxyheptyl)pyrene Terminal Alkyne Pd/Cu catalyst, Base 3-Alkynyl-1-(7-hydroxyheptyl)pyrene

Reactivity of the Heptan-1-ol Functional Group

The heptan-1-ol chain terminates in a primary alcohol, a versatile functional group that undergoes a variety of well-established reactions. nih.govnist.gov The large, sterically distant pyrene group is not expected to hinder these reactions.

Esterification and Etherification Reactions

The primary alcohol group can be readily converted into esters and ethers, which is useful for altering the molecule's physical properties or for linking it to other molecules.

Research Findings: Esterification is most commonly achieved through the Fischer esterification method, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, which can be driven towards the ester product by using an excess of one reactant or by removing the water that is formed, for example, with a Dean-Stark apparatus. masterorganicchemistry.comsciencemadness.org This method is effective for long-chain alcohols. researchgate.netEtherification can be accomplished via the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Table 4: Esterification and Etherification of the Heptan-1-ol Group

Reaction Type Reagent(s) Product
Fischer Esterification Acetic acid (CH₃COOH), H₂SO₄ (cat.) 7-(Pyren-1-yl)heptyl acetate (B1210297)
Acylation with Acid Chloride Acetyl chloride (CH₃COCl), Pyridine 7-(Pyren-1-yl)heptyl acetate
Williamson Ether Synthesis 1. NaH; 2. Methyl Iodide (CH₃I) 1-(7-Methoxyheptyl)pyrene

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group of 7-(pyren-1-yl)heptan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions used. chemistrystudent.com

Research Findings: The oxidation of a primary alcohol initially yields an aldehyde. chemguide.co.uk If a mild oxidizing agent is used and the reaction is carefully controlled, the aldehyde can be isolated as the final product. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this selective transformation. libretexts.org However, in the presence of water and a strong oxidizing agent, such as potassium dichromate or chromium trioxide in acidic solution, the initially formed aldehyde is rapidly oxidized further to a carboxylic acid. chemguide.co.ukkhanacademy.org To ensure the formation of the carboxylic acid, the reaction is typically run under harsher conditions (e.g., heating under reflux) with an excess of the oxidant. chemguide.co.uk

Table 5: Oxidation of the Heptan-1-ol Functional Group

Desired Product Reagent(s) Conditions Final Product Name
Aldehyde Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) Anhydrous solvent (e.g., CH₂Cl₂) 7-(Pyren-1-yl)heptanal
Carboxylic Acid Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ Heat under reflux 7-(Pyren-1-yl)heptanoic acid
Carboxylic Acid Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) Acetone 7-(Pyren-1-yl)heptanoic acid

Conjugation to Polymers or Biomolecules

The terminal hydroxyl group of 7-pyren-1-yl-heptan-1-ol serves as a key functional handle for its covalent attachment to polymers and biomolecules. This process transforms the pyrene derivative into a fluorescent tag, enabling the study of macromolecular structure, dynamics, and interactions through fluorescence spectroscopy. nih.gov The primary strategies for conjugation involve the chemical modification of this hydroxyl group to form stable covalent bonds with complementary functionalities on the target polymer or biomolecule.

The most prevalent method for conjugating alcohols like this compound is through esterification . This reaction typically involves coupling the alcohol with a carboxylic acid group on the target molecule under acidic conditions or using a coupling agent. chemguide.co.uk For instance, the carboxylic acid groups present in certain polymers or on the side chains of amino acid residues in proteins (e.g., aspartic acid, glutamic acid) can be activated and then reacted with the hydroxyl group of this compound to form an ester linkage. mdpi.comnih.gov The reaction is often catalyzed by acids like sulfuric acid or facilitated by carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govorganic-chemistry.org

Another viable, though less common, strategy is etherification . This involves the formation of an ether linkage between the pyrene derivative and the target macromolecule. The Williamson ether synthesis, for example, could be adapted for this purpose. organic-chemistry.org This would require converting the hydroxyl group of this compound into a better leaving group (e.g., a tosylate or a halide) and reacting it with an alkoxide on the polymer or biomolecule, or vice versa. organic-chemistry.org Ether linkages offer greater chemical stability compared to ester bonds, which can be susceptible to hydrolysis, particularly under basic or acidic conditions. google.com

The choice of conjugation strategy depends on the nature of the target macromolecule, the desired stability of the linkage, and the reaction conditions that can be tolerated by the polymer or biomolecule without denaturation or degradation.

Table 1: Representative Esterification Conditions for Conjugating Alcohols to Carboxylic Acid-Containing Molecules

Catalyst / Coupling AgentReagentsSolventTemperature (°C)Typical Reaction Time (h)Reference
Concentrated H₂SO₄Carboxylic Acid, AlcoholToluene (with Dean-Stark trap)Reflux4 - 24 chemguide.co.uk
DCC/DMAPCarboxylic Acid, AlcoholDichloromethane (DCM)Room Temperature2 - 12 nih.gov
EDC/NHSCarboxylic Acid, AlcoholAqueous Buffer / DMFRoom Temperature4 - 24 organic-chemistry.org

This table presents generalized conditions for esterification reactions and may require optimization for specific substrates.

Table 2: Potential Etherification Strategies for Conjugating Alcohols

Reaction TypeReagentsBaseSolventGeneral ConditionsReference
Williamson Ether SynthesisAlkyl Halide, AlcoholNaHTHF / DMF0 °C to Room Temperature organic-chemistry.org
Mitsunobu ReactionCarboxylic Acid, Alcohol, DEAD, PPh₃-THF0 °C to Room Temperature nih.gov

This table outlines general methodologies for etherification that could be adapted for conjugating this compound.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives and the properties of the resulting conjugates are significantly influenced by the structural features of the molecule, particularly the interplay between the pyrene chromophore and the heptyl linker.

The pyrene moiety is an electron-rich aromatic system, susceptible to electrophilic substitution at the 1, 3, 6, and 8 positions. mdpi.com While the primary alcohol at the end of the heptyl chain is the intended site of conjugation, the reactivity of the pyrene ring itself is a consideration in designing synthetic routes and assessing the stability of the final conjugate. The excited state of the pyrene is highly sensitive to its local environment, a property that is central to its function as a fluorescent probe. nih.gov The fluorescence emission spectrum of the pyrene monomer can indicate the polarity of its surroundings. nih.gov

The heptyl linker plays a crucial role in the structure-reactivity relationship. Its length and flexibility are key determinants of the pyrene moiety's mobility and its ability to interact with its environment or other pyrene molecules. A longer alkyl chain, such as the seven-carbon chain in this compound, provides considerable conformational freedom. mdpi.comnih.gov This flexibility allows the attached pyrene group to probe different regions of a polymer or biomolecule. mdpi.com

Furthermore, this flexibility is critical for the formation of pyrene excimers . An excimer is an excited-state dimer that forms when an excited pyrene molecule comes into close proximity (~10 Å) with a ground-state pyrene molecule. nih.gov This results in a characteristic broad, red-shifted emission band in the fluorescence spectrum. The ratio of excimer to monomer fluorescence intensity (IE/IM) is a sensitive measure of the proximity of pyrene units. rsc.org In the context of polymers and biomolecules labeled with this compound, changes in the IE/IM ratio can signal conformational changes, folding/unfolding events, or intermolecular association. nih.govrsc.org The long heptyl linker facilitates these interactions by allowing the pyrene units the necessary freedom of movement to achieve the required co-facial arrangement for excimer formation. mdpi.com

In essence, the structure of this compound is a composite of a reactive terminal alcohol for conjugation, a fluorescent signaling unit (the pyrene), and a flexible spacer (the heptyl chain) that modulates the signaling output based on macromolecular structure and dynamics. The length of the alkyl chain directly impacts the local concentration and mobility of the pyrene probes, thereby influencing the observed fluorescence and the interpretation of the data obtained from pyrene-labeled systems. nih.gov

Future Research Directions and Outlook for 7 Pyren 1 Yl Heptan 1 Ol

Exploration of Advanced Supramolecular Architectures

The pyrene (B120774) unit is renowned for its capacity to form excimers and engage in π-π stacking interactions, rendering it a superior component for supramolecular chemistry. nih.govrsc.org Upcoming research will certainly explore the self-assembly of 7-Pyren-1-yl-heptan-1-ol and its variants into more intricate and useful supramolecular arrangements. nih.gov This could involve the creation of vesicles, gels, and liquid crystals. nih.govresearchgate.net By altering the heptanol (B41253) chain or adding other functional groups, it might be feasible to guide the assembly of these molecules into distinct architectures with customized characteristics. The investigation of host-guest chemistry, where this compound is enclosed within larger host molecules like cyclodextrins or calixarenes, could also pave the way for new materials with compelling photophysical reactions. rsc.orgnih.gov For instance, the encapsulation of pyrene by water-soluble octaacid cavitands to form dimeric capsules has been shown to occur through a multi-step mechanism. nih.gov

Expansion into New Sensing and Imaging Modalities

The fluorescence of this compound exhibits sensitivity to its immediate surroundings, a characteristic that has been harnessed for sensing purposes. psu.edu Future investigations will probably broaden its application to novel and more advanced sensing and imaging techniques. This could include its integration into ratiometric fluorescent probes, where the monomer to excimer emission ratio offers an inherent self-calibration, resulting in more precise and dependable sensing. psu.edu Moreover, its use in fluorescence lifetime imaging (FLIM) could furnish supplementary data regarding the cellular milieu. There is also potential for its application in two-photon microscopy, which facilitates deeper tissue imaging with diminished phototoxicity. The versatility of the pyrene chromophore, including its high fluorescence quantum yield and long excited-state lifetime, makes it a valuable fluorescent probe. psu.edu

Integration into Hybrid Material Systems

The incorporation of this compound into hybrid material systems represents a promising path for the development of new functional materials. This could entail the covalent attachment of the molecule to the surfaces of nanoparticles, such as gold or silica, to produce fluorescent nanoprobes. rsc.org Its inclusion in polymer matrices could facilitate the creation of fluorescent films or fibers applicable in fields like organic light-emitting diodes (OLEDs) or solid-state sensors. acs.org The amalgamation of the photophysical attributes of the pyrene segment with the characteristics of other materials could lead to synergistic outcomes and innovative functionalities. rsc.orgwhiterose.ac.uk For example, novel hybrid materials have been synthesized by covalently linking pyrene derivatives to single-walled carbon nanotubes. rsc.org

Potential Hybrid System ComponentsResulting Material TypePotential Application Area
Gold/Silica NanoparticlesFluorescent NanoprobesBio-imaging, Sensing
Polymer MatricesFluorescent Films/FibersOrganic Light-Emitting Diodes (OLEDs)
Single-Walled CarbonotubesDonor-Acceptor HybridsPhotoelectrochemical Cells

Deeper Theoretical Insights into Photophysics and Reactivity

While the fundamental photophysics of pyrene are well-established, a more profound theoretical comprehension of how the heptanol chain and the proximate environment affect the excited state dynamics of this compound is still required. psu.edursc.org Advanced computational modeling, such as time-dependent density functional theory (TD-DFT), can offer significant insights into the electronic structure and photophysical processes of this molecule. nih.govacs.org These theoretical examinations can aid in justifying experimental findings and steering the design of new pyrene-based molecules with enhanced properties for particular uses. nih.govacs.org Furthermore, theoretical inquiries into its reactivity could reveal new potential applications in domains like photoredox catalysis. acs.org Quantum chemical studies have been employed to analyze the effects of various substituents on the electronic properties of pyrene to guide the molecular design of new pyrene-based systems. nih.govacs.org

Q & A

What are the established synthetic routes for 7-Pyren-1-yl-heptan-1-ol, and what critical reaction conditions ensure high yield and purity?

Basic Research Question
The synthesis of this compound typically involves coupling a pyrene moiety to a heptanol backbone. A common method is the Suzuki-Miyaura cross-coupling reaction , using palladium catalysts to link the pyren-1-yl group to a heptanol derivative. Key conditions include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours.
    Critical considerations :
  • Purify intermediates via column chromatography to remove unreacted pyrene.
  • Confirm regioselectivity using NMR (e.g., absence of undesired coupling byproducts).
    Table 1 : Representative Synthetic Conditions
ReagentRoleOptimal Concentration
Pd(PPh₃)₄Catalyst5 mol%
K₂CO₃Base3 equiv
THFSolvent0.1 M

How can researchers rigorously characterize this compound to confirm structural identity and purity?

Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods :

  • ¹H/¹³C NMR : Identify pyrene aromatic protons (δ 7.8–8.5 ppm) and heptanol chain signals (e.g., terminal -CH₂OH at δ 3.5–3.7 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ expected for C₂₃H₂₄O).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
    Key step : Compare data with computational predictions (e.g., NMR chemical shifts via DFT calculations).

What experimental strategies can optimize the synthesis of this compound when facing low yields or side reactions?

Advanced Research Question
Methodological approaches :

  • Parameter screening : Vary catalyst loading (1–10 mol%), solvent polarity (THF vs. toluene), and temperature (60–120°C) to maximize yield.
  • Additive screening : Introduce ligands (e.g., PPh₃) or phase-transfer agents to enhance coupling efficiency.
  • In-situ monitoring : Use TLC or GC-MS to track reaction progress and identify intermediates.
    Contradiction resolution : If side products dominate, increase steric hindrance (e.g., use bulkier phosphine ligands) or reduce reaction time.

How does the stability of this compound vary under different storage and experimental conditions?

Advanced Research Question
Stability factors :

  • Light sensitivity : Pyrene derivatives often degrade under UV light; store in amber vials at –20°C.
  • Oxidative stability : Test under aerobic vs. inert conditions via accelerated aging studies (e.g., 40°C for 72 hours). Monitor degradation by HPLC.
  • Solvent compatibility : Avoid halogenated solvents (e.g., CHCl₃) that may induce radical reactions. Prefer DMSO or ethanol for long-term storage.

What computational methods are effective in predicting the physicochemical properties of this compound?

Advanced Research Question
Approaches :

  • Molecular dynamics simulations : Predict solubility in aqueous/organic mixtures using software like GROMACS.
  • DFT calculations : Optimize geometry (e.g., Gaussian09) to derive dipole moments, HOMO-LUMO gaps, and NMR chemical shifts.
  • QSAR modeling : Correlate logP values with pyrene’s hydrophobicity for solvent selection.
    Validation : Cross-check computed spectra (IR, UV-Vis) with experimental data.

How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Advanced Research Question
Methodology :

  • Dose-response standardization : Use consistent molar concentrations (e.g., IC₅₀ in µM) and include positive/negative controls.
  • Assay interference checks : Test for pyrene’s autofluorescence in fluorescence-based assays.
  • Statistical rigor : Apply ANOVA or non-parametric tests to compare replicates.
    Example : If cytotoxicity varies between MTT and LDH assays, confirm cell membrane integrity via microscopy.

What advanced spectroscopic techniques are suitable for probing the interaction of this compound with biological targets?

Advanced Research Question
Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to receptors.
  • Fluorescence quenching : Monitor pyrene’s excimer formation upon protein binding.
  • STD-NMR : Identify epitopes of interaction using saturation transfer difference NMR.
    Data interpretation : Correlate binding affinity (Kd) with structural motifs (e.g., heptanol chain length).

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